molecular formula C28H26N4O8S B611072 Sulfo DBCO-Maleimide CAS No. 2028281-86-7

Sulfo DBCO-Maleimide

Cat. No.: B611072
CAS No.: 2028281-86-7
M. Wt: 578.6
InChI Key: IQQMMWCHYXQNOT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sulfo DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group in this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is specific and efficient, making it a valuable tool for modifying biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactivity with sulfhydryl groups. The maleimide group in this compound is about 1,000 times more reactive toward a free sulfhydryl than to an amine at pH 7 . This allows it to form stable thioether bonds with sulfhydryl groups in proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the reaction between this compound and sulfhydryl groups is typically carried out at room temperature for 1-2 hours . After this time, the reaction can be quenched, and any excess unreacted reagent can be removed .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on its chemical properties. As a water-soluble molecule , it can be distributed throughout the aqueous environment of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-Maleimide involves the reaction of maleimide with sulfhydryl-containing compounds. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . The reaction conditions typically involve the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and reducing reagents like immobilized TCEP disulfide reducing gel .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo DBCO-Maleimide is unique due to its cleavable nature, making it particularly useful in the synthesis of ADCs. Its ability to form stable triazole linkages without the need for a copper catalyst sets it apart from other similar compounds .

Properties

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMMWCHYXQNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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